molecular formula C21H22N4O3S2 B11163713 N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B11163713
M. Wt: 442.6 g/mol
InChI Key: GSGOXNALINDEPQ-UHFFFAOYSA-N
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Description

N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl group, a thiadiazole ring, a furan ring, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group on the thiadiazole ring.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling with Piperidine Carboxamide: The final step involves coupling the furan-2-carbonyl group with piperidine-4-carboxamide using peptide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the furan and piperidine moieties can be reduced to alcohols.

    Substitution: The thiadiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) can be used under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of nitro or halogen groups on the thiadiazole ring.

Scientific Research Applications

N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules, which can be used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group and thiadiazole ring can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The furan ring and piperidine carboxamide moiety can enhance binding affinity and selectivity towards specific receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[(METHYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE
  • **N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the benzylsulfanyl group, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature can improve its bioavailability and efficacy compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H22N4O3S2/c26-19(16-8-10-25(11-9-16)20(27)17-7-4-12-28-17)22-21-24-23-18(30-21)14-29-13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,22,24,26)

InChI Key

GSGOXNALINDEPQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(S2)CSCC3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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